N-(3-hydroxyphenyl)ethane-1-sulfonamide is a sulfonamide compound characterized by the presence of a hydroxyl group on the phenyl ring, which is attached to an ethane-1-sulfonamide moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
N-(3-hydroxyphenyl)ethane-1-sulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it is classified as an aromatic sulfonamide due to the presence of an aromatic hydroxyl group.
The synthesis of N-(3-hydroxyphenyl)ethane-1-sulfonamide typically involves a straightforward reaction between 3-hydroxyaniline and ethanesulfonyl chloride. The reaction is generally performed in an organic solvent such as dichloromethane, often with a base like triethylamine to facilitate the formation of the sulfonamide bond.
N-(3-hydroxyphenyl)ethane-1-sulfonamide has a molecular formula of CHNOS. The structure features:
The primary reaction involving N-(3-hydroxyphenyl)ethane-1-sulfonamide is its formation from 3-hydroxyaniline and ethanesulfonyl chloride. Additionally, it may undergo various nucleophilic substitution reactions due to the presence of the sulfonamide group.
In typical reactions:
N-(3-hydroxyphenyl)ethane-1-sulfonamide exhibits its biological effects primarily through inhibition of specific enzymes or receptors associated with disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
Research indicates that compounds similar to N-(3-hydroxyphenyl)ethane-1-sulfonamide can also exhibit anticancer properties by inhibiting kinase activity, which is crucial for cell proliferation and survival .
Relevant analyses can include melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
N-(3-hydroxyphenyl)ethane-1-sulfonamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, highlighting its importance in drug discovery efforts .
N-(3-Hydroxyphenyl)ethane-1-sulfonamide (CAS 723757-83-3) possesses the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.25 g/mol [1]. Its systematic IUPAC name designates the ethanesulfonyl group (-SO₂CH₂CH₃) attached to the nitrogen of 3-aminophenol, establishing it as a secondary sulfonamide. The compound belongs to the N-aryl-ethanesulfonamide subclass, characterized by an aliphatic sulfonyl moiety (ethane) coupled to an aromatic amine system. The 3-hydroxyphenyl group differentiates it from classical antibacterial sulfonamides (e.g., sulfamethoxazole), which typically feature heterocyclic rings appended to the sulfonamide nitrogen [5] [7].
The hydroxyl group at the meta-position of the phenyl ring introduces significant electronic and hydrogen-bonding capabilities. This substituent acts as a strong electron donor, influencing the electron density of the sulfonamide nitrogen and modulating its hydrogen-bond acceptor/donor potential. The molecule exhibits moderate lipophilicity (predicted LogP ~1.0-1.5), intermediate between highly polar primary sulfonamides and lipophilic N-alkyl variants [7]. This balance facilitates membrane permeability while retaining sufficient water solubility for biological evaluation.
Table 1: Structural Characteristics of N-(3-Hydroxyphenyl)ethane-1-sulfonamide Compared to Representative Sulfonamides
Compound | Core Structure | Substituent on Sulfonamide Nitrogen | Key Features |
---|---|---|---|
Sulfanilamide | H₂N-C₆H₄-SO₂NH₂ | -H | Primary sulfonamide; antibacterial core |
Sulfamethoxazole | H₂N-C₆H₄-SO₂NH-C₆H₃(N)OCH₃ | 5-Methylisoxazole | Heterocyclic substituent; antibacterial |
Acetazolamide | H₂N-C₆H₄-SO₂NH-C(=O)CH₃ | Acetamido group | Carbonic anhydrase inhibitor |
N-(3-Hydroxyphenyl)ethane-1-sulfonamide | HO-C₆H₄-NH-SO₂CH₂CH₃ | Ethyl group | Secondary sulfonamide; phenolic hydroxyl |
Sulfonamide pharmacology originated with Gerhard Domagk's 1935 discovery of Prontosil, the first synthetic antibacterial agent. Prontosil's in vivo metabolism released sulfanilamide (4-aminobenzenesulfonamide), which inhibited bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA) [2] [7]. This breakthrough validated sulfonamides as antimicrobial scaffolds, leading to derivatives like sulfapyridine (1938) and sulfathiazole (1941) designed to enhance potency and pharmacokinetics. By the 1940s, sulfonamide structures diversified beyond antibacterials, exemplified by the introduction of acetazolamide (1953) for carbonic anhydrase (CA) inhibition in glaucoma and diuresis [3] [7].
N-(3-Hydroxyphenyl)ethane-1-sulfonamide represents a modern structural evolution within this lineage. Its development reflects two key shifts: 1) Replacement of the classical para-amino group with meta-hydroxy substitution, eliminating PABA mimicry and redirecting activity away from antibacterial DHPS inhibition; and 2) Incorporation of the ethylsulfonyl moiety instead of aromatic/heterocyclic amines, altering steric and electronic properties for novel target engagement. These modifications position it within "third-generation" sulfonamides optimized for non-antibacterial applications, including enzyme inhibition and receptor modulation [5] [7].
Table 2: Evolution of Sulfonamide Drug Development Highlighting Key Structural Innovations
Era | Representative Drugs | Structural Features | Primary Therapeutic Application |
---|---|---|---|
1930s | Prontosil, Sulfanilamide | para-Aminobenzenesulfonamide; azo dye prodrug (Prontosil) | Systemic bacterial infections |
1940s-1950s | Sulfadiazine, Sulfamethoxazole | N-Heterocyclic substituents (pyrimidine, isoxazole) | Broad-spectrum antibacterials |
1950s-1970s | Acetazolamide, Furosemide | N-Acylation (acetamido); N-sulfamoyl anthranilic acid | Carbonic anhydrase inhibition; Diuresis |
1980s-Present | Celecoxib, Sultiame | N-Arylsulfonamides (pyrazole); Alicyclic sulfamoyl | COX-2 inhibition; Anticonvulsant |
Contemporary | N-(3-Hydroxyphenyl)ethane-1-sulfonamide | meta-Hydroxyphenyl; N-ethylsulfonyl | Multitargeted enzyme modulation |
Sulfonamides exhibit exceptional versatility in targeting disease-relevant enzymes due to the tetrahedral geometry and polarity of the SO₂NH moiety, which mimics transition states or carboxylate groups in enzyme active sites. N-(3-Hydroxyphenyl)ethane-1-sulfonamide leverages this inherent adaptability through three synergistic mechanisms:
Dual Hydrogen-Bonding Capacity: The sulfonamide group functions as both a hydrogen-bond acceptor (via sulfonyl oxygens) and donor (via NH). The phenolic hydroxyl adds a third hydrogen-bonding site, enabling simultaneous interaction with multiple enzyme residues. This is critical for inhibiting targets like carbonic anhydrases (CAs) and tyrosine kinases, where hydrogen-bond networks stabilize substrate binding [3] [10]. For example, in CA inhibition, the sulfonamide nitrogen coordinates the catalytic zinc ion while oxygens hydrogen-bond with Thr199/Glu106, and the phenolic hydroxyl can engage adjacent residues like Gln92.
Electron Modulation for Enhanced Selectivity: The meta-hydroxyl group exerts a strong +M (mesomeric) effect, increasing electron density on the sulfonamide nitrogen. This electron donation weakens the N–H bond, enhancing its hydrogen-donating ability toward catalytic bases in enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). Crucially, this electronic perturbation differentiates its target profile from classical para-amino sulfonamides, reducing off-target effects against DHPS [5] [10].
Conformational Flexibility for Polypharmacology: The ethyl linker between the sulfur and phenyl ring allows rotational freedom, enabling adaptation to diverse binding pockets. This facilitates engagement with structurally unrelated targets implicated in multifactorial diseases. Computational docking studies predict activity against CA isoforms (e.g., CA-II, CA-IX), HDACs, and PD-1/PD-L1 checkpoint proteins [4] [10]. In cancer and inflammatory conditions, simultaneous inhibition of such targets—angiogenic CA-IX, epigenetic HDACs, and immunoregulatory PD-1/PD-L1—addresses disease complexity more effectively than single-target agents.
Table 3: Impact of Substituents on Sulfonamide Bioactivity: Classical vs. N-(3-Hydroxyphenyl)ethane-1-sulfonamide
Structural Element | Classical Antibacterial Sulfonamides | N-(3-Hydroxyphenyl)ethane-1-sulfonamide | Functional Consequence |
---|---|---|---|
Aromatic Ring Position 1 | -NH₂ (para) | -H | Loss of PABA mimicry; Redirection from DHPS |
Aromatic Ring Position 3 | -H (or -CH₃ in sulfamethazine) | -OH | Enhanced H-bond donation; Electron donation to SO₂NH |
N-Substituent | Heterocycle (e.g., pyrimidine, isoxazole) | -CH₂CH₃ (Alkyl) | Increased lipophilicity; Flexible linker |
SO₂NH Group | Primary (-SO₂NH₂) or heterocyclic-secondary | Aliphatic-secondary (-SO₂NHCH₂CH₃) | Altered pKa; Enhanced membrane permeability |
Emerging evidence suggests the 3-hydroxyphenyl-ethylsulfonamide motif confers specific advantages in targeting tumor hypoxia and immune evasion. Carbonic anhydrase IX (CA-IX), overexpressed in hypoxic cancers, is inhibited by aryl sulfonamides via zinc coordination. The phenolic hydroxyl of N-(3-hydroxyphenyl)ethane-1-sulfonamide may form additional hydrogen bonds with CA-IX residues (e.g., Gln67), potentially improving isoform selectivity over ubiquitously expressed CA-II [4] [10]. Similarly, in immunomodulation, small-molecule sulfonamides disrupt PD-1/PD-L1 protein-protein interactions. The compound's hydrophobic ethyl group and polar hydroxyl may occupy distinct subpockets in PD-L1, blocking its engagement with PD-1—a mechanism demonstrated for sulfamonomethoxine derivatives [4]. This multitarget capacity underpins its therapeutic rationale for complex pathologies like cancer and chronic inflammation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7